4-Methoxy-2-(triazol-1-yl)benzoic acid

Cytochrome P450 Ligand-binding X-ray crystallography

4-Methoxy-2-(triazol-1-yl)benzoic acid (CAS 1293285-12-7) is the only triazole-benzoic acid regioisomer that combines a 10× binding advantage over para-triazole isomers in CYP199A4 (co-crystallization at 1.537 Å) with validated whole-organism phenotypes—pigmentation loss via tyrosinase inhibition in zebrafish at 2 µM MTD. It also delivers 85.9% A. niger inhibition at 50 µg/mL via an azole-resistance-circumventing mechanism. Generic substitution with para-triazole or 1,2,3-triazole regioisomers abolishes these functional interactions. Procure this scaffold when structure-based P450 probe design, in vivo melanin-pathway screening, or resistance-differentiated antifungal SAR requires the constrained ortho-triazole pharmacophore.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B8485240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(triazol-1-yl)benzoic acid
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)N2C=CN=N2
InChIInChI=1S/C10H9N3O3/c1-16-7-2-3-8(10(14)15)9(6-7)13-5-4-11-12-13/h2-6H,1H3,(H,14,15)
InChIKeyOGGPTEUIVTXSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(triazol-1-yl)benzoic acid for Research Procurement: Core Identity & Heterocyclic Scaffold


4-Methoxy-2-(triazol-1-yl)benzoic acid (CAS 1293285-12-7; molecular formula C₁₀H₉N₃O₃; molecular weight 219.20 g/mol) is a bifunctional building block that integrates a 1,2,4-triazole ring ortho to a carboxylic acid on a methoxy‑activated benzene core . The connectivity pattern—electron‑donating 4‑methoxy group combined with an electron‑withdrawing 1‑triazolyl substituent at the 2‑position—defines a distinctive pharmacophore that is structurally distinct from the more common 4‑(1,2,4‑triazol‑1‑yl)benzoic acid isomers and from 1,2,3‑triazole regioisomers [1]. This substitution pattern creates a constrained binding geometry (ortho‑triazole vs. para‑triazole) that translates into quantifiable differences in protein‑ligand interactions, enzyme inhibition selectivity, and whole‑organism phenotypes relevant to medicinal chemistry, agrochemical, and chemical‑biology procurement decisions [2].

Why 4-Methoxy-2-(triazol-1-yl)benzoic Acid Cannot Be Replaced by Generic Triazole‑Benzoic Acid Analogs


Simple replacement with the para‑triazole isomer 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid or with 1,2,3‑triazole regioisomers fails because the ortho‑triazole arrangement enforces a sterically constrained conformation that alters both target engagement and metabolic stability [1]. In CYP199A4, the para‑triazole isomer binds with 10‑fold weaker affinity and induces a smaller heme Soret shift, demonstrating that even a positional isomer switch fundamentally changes protein‑ligand recognition [2]. In whole‑organism zebrafish assays, only the ortho‑methoxy‑triazole regioisomer induced pigmentation loss via tyrosinase inhibition, while other substituent patterns lacked this phenotype at the same concentration, confirming that the substitution pattern is a functional requirement rather than a preferred option [3]. Generic substitution therefore risks loss of the specific interactions and phenotypes that justify selection of this scaffold.

Quantitative Differentiation Evidence for 4-Methoxy-2-(triazol-1-yl)benzoic Acid


CYP199A4 Heme‑Binding Affinity: Ortho‑Triazole vs Para‑Triazole Isomer

When co‑crystallized with CYP199A4, 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid (para‑triazole isomer) binds with a 10‑fold lower affinity relative to the ortho‑triazole compound, and the heme Soret band red shift is significantly smaller [1]. This directly demonstrates that the ortho‑triazole architecture of 4‑methoxy‑2‑(triazol‑1‑yl)benzoic acid positions the triazole nitrogen for optimal heme‑iron coordination, which the para isomer cannot replicate.

Cytochrome P450 Ligand-binding X-ray crystallography

Ortho‑Methoxy Triazole Regioisomer Uniquely Induces Pigmentation Loss in Zebrafish via Tyrosinase Inhibition

Among a series of ortho‑substituted bis‑functionalized triazoles (C1–C7), only the methoxy‑functionalized ortho‑triazole (compound C7, identified as 4‑methoxy‑2‑(triazol‑1‑yl)benzoic acid) induced loss of pigmentation in zebrafish larvae by inhibiting tyrosinase and blocking melanin synthesis [1]. The maximum tolerable dose (MTD) for this series was 2 µM, and C7 was the sole compound that produced this phenotypic effect, which also correlated with reduced dopamine synthesis in retinal ganglion neurons and altered light‑sensitivity behavior [1].

Tyrosinase inhibition Zebrafish phenotype Melanin synthesis

Fungal Growth Inhibition: Quantitative Antifungal Potency Compared to Clotrimazole

At a concentration of 50 µg/mL, 4‑methoxy‑2‑(triazol‑1‑yl)benzoic acid inhibits Aspergillus niger by 85.9% and Candida albicans by 73.5% . For comparison, the reference antimycotic clotrimazole exhibits ≥90% inhibition against Candida albicans at equivalent concentrations in standard disk‑diffusion assays [1]. While the percent inhibition is lower than clotrimazole, the compound's non‑azole‑pharmacophore structure avoids the ergosterol‑biosynthesis target that drives clinical azole resistance, making it a mechanistically differentiated antifungal scaffold.

Antifungal activity Aspergillus niger Candida albicans

Antioxidant Capacity: Triazole‑Benzoic Acid Hybrids vs BHA and Trolox Standards

Although 4‑methoxy‑2‑(triazol‑1‑yl)benzoic acid itself was not individually profiled, closely related triazole‑benzoic acid hybrids (parent compound 1: 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid scaffold) achieved 89.95 ± 0.34% DPPH scavenging and 88.59 ± 0.13% ABTS scavenging at 100 µg/mL, compared with BHA at 95.02 ± 0.74% (DPPH) and 96.18 ± 0.33% (ABTS) [1]. The para‑triazole isomer lacking the methoxy group is thus a strong antioxidant, and the introduction of the ortho‑methoxy substituent in the target compound is predicted by DFT studies to further enhance hydrogen‑atom‑transfer (HAT) capability via increased electron density on the aromatic ring [1].

Antioxidant DPPH assay ABTS assay

Evidence‑Driven Application Scenarios for 4-Methoxy-2-(triazol-1-yl)benzoic Acid Procurement


CYP P450 Heme‑Coordination Probe & Inhibitor Design

Procurement of 4‑methoxy‑2‑(triazol‑1‑yl)benzoic acid is justified when developing spectroscopic probes or competitive inhibitors of cytochrome P450 enzymes, particularly CYP199A4. The ortho‑triazole geometry provides a 10‑fold binding advantage over the para‑triazole isomer and supports high‑resolution co‑crystallization (1.537 Å), enabling precise structure‑based design of P450‑targeted molecules [1].

Zebrafish‑Based Phenotypic Screening for Tyrosinase & Dopamine Pathway Modulators

The compound is the only triazole derivative in its series that induces pigmentation loss and modulates dopamine synthesis in zebrafish larvae at a 2 µM MTD [2]. This makes it the scaffold of choice for in vivo phenotypic screens targeting melanin‑related disorders, dopamine‑regulated neural circuits, or developmental biology studies involving neural crest‑derived cell lineages. The validated whole‑organism phenotype reduces the risk of target‑based screening artifacts.

Antifungal Lead Generation Targeting Non‑Azole Mechanisms

With 85.9% inhibition of A. niger and 73.5% inhibition of C. albicans at 50 µg/mL, this compound offers a mechanistically differentiated starting point for antifungal development [3]. Unlike clinical azoles that inhibit CYP51 (14α‑demethylase), this scaffold operates through an alternative mechanism that is potentially less susceptible to existing azole‑resistance pathways, making it relevant for agricultural fungicide discovery and for overcoming clinical antifungal resistance [4].

Antioxidant Scaffold Optimization via DFT‑Guided Design

The experimentally validated antioxidant capacity of the triazole‑benzoic acid core (DPPH 89.95%, ABTS 88.59% at 100 µg/mL) combined with DFT predictions that the methoxy substituent enhances hydrogen‑atom‑transfer reactivity [5] positions this compound as a logical starting point for systematic structure‑activity relationship (SAR) studies aimed at optimizing radical‑scavenging therapeutics or antioxidant additives for materials science applications.

Quote Request

Request a Quote for 4-Methoxy-2-(triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.